N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide, also known as GSK-2193874, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It was first synthesized by GlaxoSmithKline (GSK) and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide has demonstrated potential as an antimicrobial agent. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. Understanding its mode of action and specific targets could lead to novel antimicrobial therapies .
- Beyond human health, this compound has potential in agriculture. Some derivatives exhibit herbicidal activity, making them candidates for weed control in crops .
Antimicrobial Activity
Herbicidal Applications
Mechanism of Action
Target of Action
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It is known that pyridazinone derivatives, to which this compound belongs, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-23(21,22)15-10-9-14(18-19-15)12-5-7-13(8-6-12)17-16(20)11(2)3/h5-11H,4H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYDCMPMWEPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.